molecular formula C₆H₄D₄O₂ B1152194 1,2-Cyclohexanedione-d4

1,2-Cyclohexanedione-d4

Cat. No.: B1152194
M. Wt: 116.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclohexanedione-d4 is a deuterium-labeled stable isotope of 1,2-Cyclohexanedione ( 765-87-7) with a molecular formula of C6H4D4O2 and a molecular weight of 116.15 g/mol . This compound serves as a critical tool in biochemical research, particularly as a substrate for studying the enzyme cyclohexane-1,2-dione hydrolase (CDH) . CDH is a novel thiamine diphosphate (ThDP)-dependent enzyme that cleaves the alicyclic ring of 1,2-Cyclohexanedione to form 6-oxohexanoate, representing a key step in the anaerobic microbial degradation pathway for alicyclic compounds such as terpenes and steroids . By utilizing this deuterated analog, researchers can gain deeper insights into the mechanism of this carbon-carbon bond hydrolysis and explore new enzymatic tools for the breakdown of stable alicyclic structures . The product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₆H₄D₄O₂

Molecular Weight

116.15

Synonyms

1,2-Dioxocyclohexane-d4;  NSC 32950-d4;  NSC 627435-d4

Origin of Product

United States

Synthetic Methodologies for 1,2 Cyclohexanedione D4

Strategies for Deuterium (B1214612) Incorporation into Cyclohexanedione Scaffolds

The introduction of deuterium into the 1,2-cyclohexanedione (B122817) structure can be achieved through two main strategies: direct exchange on a pre-formed cyclohexanedione ring or by constructing the ring from already deuterated starting materials.

Direct Deuteration Approaches

Direct deuteration typically involves the exchange of α-hydrogens adjacent to the carbonyl groups for deuterium atoms. This is often accomplished through acid- or base-catalyzed hydrogen-deuterium exchange reactions. rsc.org The presence of two ketone groups in 1,2-cyclohexanedione makes the hydrogens on the adjacent methylene (B1212753) groups (positions 3 and 6) acidic and thus susceptible to exchange.

The most common method involves treating the non-labeled 1,2-cyclohexanedione with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. mdpi.comansto.gov.au Base-catalyzed exchange, using reagents like sodium deuteroxide (NaOD) in D₂O, facilitates the formation of an enolate intermediate, which is then quenched by a deuterium ion from the solvent. rsc.org Similarly, acid-catalyzed exchange can proceed via an enol intermediate. rsc.org The reaction is typically driven to completion by using a large excess of the deuterated solvent. Transition metal catalysts, such as those based on iridium or palladium, have also been shown to be highly effective for hydrogen isotope exchange (HIE) reactions on various organic molecules, including ketones, often offering high selectivity under mild conditions. acs.orgmdpi.comsnnu.edu.cn

Synthesis via Deuterated Precursors

An alternative and often more selective method involves the synthesis of the target molecule from precursors that already contain the required deuterium atoms. rsc.org This approach avoids potential issues with incomplete deuteration or non-specific exchange that can occur with direct methods.

For the synthesis of 1,2-Cyclohexanedione-d4, a plausible route would start with a deuterated version of a C6 precursor like adipic acid or its derivatives. For example, adipic acid-d8 could be converted to a diester, such as dimethyl adipate-d8. This deuterated diester can then undergo an intramolecular cyclization reaction to form the six-membered ring. The Dieckmann condensation, which involves treating a diester with a strong base to form a β-keto ester, is a classic method for this type of transformation. organicchemistrytutor.comwikipedia.org Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield cyclohexanone-d8, which can then be oxidized to the desired 1,2-Cyclohexanedione-d4.

Advanced Synthetic Routes for 1,2-Cyclohexanedione Derivatization

The core 1,2-cyclohexanedione structure, whether deuterated or not, is accessible through several established synthetic reactions. These methods primarily involve the oxidation of a C6 ring or the cyclization of a linear C6 chain.

Oxidation Methodologies

A prevalent method for synthesizing 1,2-cyclohexanedione is the direct oxidation of cyclohexanone (B45756). wikipedia.org Selenium dioxide (SeO₂) is a classic reagent for this α-oxidation of ketones. orgsyn.org The reaction is typically performed in a solvent like ethanol (B145695) or dioxane and provides moderate yields. Other oxidizing agents have also been explored. For instance, chromic acid oxidation of cyclohexanone has been shown to produce 1,2-cyclohexanedione in high yield (78%). acs.org These oxidation methods can be applied to cyclohexanone-d_x_ precursors to generate the corresponding deuterated 1,2-cyclohexanedione.

OxidantPrecursorTypical YieldReference
Selenium Dioxide (SeO₂)Cyclohexanone50-60%
Chromic AcidCyclohexanone~78% acs.org
Ferric Chloride (after bromination)Cyclohexanone~54%

Condensation and Cyclization Reactions

Intramolecular condensation of C6 dicarboxylic acid esters is a powerful strategy for forming the cyclohexanedione ring system. The Dieckmann condensation of diethyl adipate (B1204190), for example, is a well-established route to 2-ethoxycarbonylcyclohexanone. wikipedia.orgresearchgate.net This intermediate can then be hydrolyzed and decarboxylated to give cyclohexanone, which is subsequently oxidized.

A more direct route involves the condensation of adipate and oxalate (B1200264) esters. A patented method describes the reaction of dimethyl adipate and dimethyl oxalate in the presence of sodium methoxide (B1231860). google.com This condensation, followed by acidic hydrolysis, yields 1,2-cyclohexanedione directly with reported yields as high as 86%. google.com Applying this method to deuterated adipates would be a viable pathway to 1,2-Cyclohexanedione-d4.

Optimization of Deuteration Yields and Positional Selectivity

Achieving high levels of deuterium incorporation and ensuring its placement at the desired positions (in this case, positions 3, 3, 6, and 6) are critical for the synthesis of 1,2-Cyclohexanedione-d4.

When using direct H-D exchange methods, several factors can be optimized. Reaction time, temperature, and the choice of catalyst are crucial variables. mdpi.com For instance, superacid-catalyzed deuteration has been shown to be highly efficient for incorporating deuterium at the α-position of ketones. rsc.org The use of microwave irradiation has also been reported to accelerate H-D exchange reactions, allowing for shorter reaction times. mdpi.com The choice of solvent can also influence selectivity and yield. rsc.org

For syntheses involving deuterated precursors, optimization focuses on the efficiency of the individual reaction steps. In the Dieckmann condensation, the choice of base and reaction conditions can be tuned to maximize the yield of the cyclized product. wikipedia.orgresearchgate.net In oxidation reactions, controlling the stoichiometry of the oxidizing agent and the reaction temperature is key to preventing over-oxidation and the formation of byproducts like adipic acid. acs.orgjst.go.jp The purity of the deuterated starting materials is paramount, as any protic impurities will lower the final isotopic enrichment of the product. rsc.org

Ultimately, combining a high-yield ring-forming strategy, such as the condensation of a deuterated adipate ester, with an efficient oxidation step provides a robust and selective route to high-purity 1,2-Cyclohexanedione-d4.

Purification and Isolation Techniques for Labeled Compounds

The subtle differences in physicochemical properties between isotopologues, such as vapor pressure and polarity, can be exploited for separation. iaea.org

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating isotopic isomers. iaea.orgnih.gov High-resolution chromatographic columns can even partially separate molecules with minor differences in isotopic composition. caltech.edu For volatile compounds like 1,2-cyclohexanedione, GC is a suitable option. The choice of stationary phase is crucial, as different polarities can affect the retention times and separation efficiency of isotopologues. uta.edu HPLC can also be employed, offering a wide range of stationary and mobile phases to optimize the separation. nih.govnih.gov

Recrystallization: Recrystallization is a classic and cost-effective method for purifying solid compounds. studymind.co.uk This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For deuterated compounds, repeated recrystallization can be used to enrich the sample to a high degree of isotopic purity. researchgate.netcdnsciencepub.com The choice of solvent is critical; often a solvent system like methanol/water is effective. researchgate.netnih.gov

The following table provides a comparative overview of these purification techniques for 1,2-Cyclohexanedione-d4.

Technique Principle of Separation Advantages for Labeled Compounds Considerations
Gas Chromatography (GC) Differential partitioning between a mobile gas phase and a stationary phase based on volatility and interaction with the stationary phase. uta.eduHigh resolution, capable of separating isotopologues. caltech.eduRequires volatility and thermal stability of the compound. Column bleed can be a factor. caltech.edu
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govVersatile with a wide range of columns and solvents, applicable to a broad range of compounds. nih.govCan be more complex and costly than other methods.
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures. studymind.co.ukCost-effective, scalable, and can yield high-purity crystalline products. google.comDependent on finding a suitable solvent system; may require multiple cycles for high isotopic enrichment. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. azooptics.com For isotopically labeled compounds, specific NMR methods are employed to confirm the position of the labels and assess isotopic purity.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Although less sensitive than proton NMR, it is highly effective for verifying the specific sites of deuteration. huji.ac.il In a typical synthesis of 1,2-Cyclohexanedione-d4, the deuterium atoms are incorporated at the aliphatic positions of the cyclohexane (B81311) ring.

A ²H NMR experiment on 1,2-Cyclohexanedione-d4 must be performed in a non-deuterated solvent to avoid overwhelming the solute signals. dal.ca The resulting spectrum is expected to show signals within the typical chemical shift range for aliphatic deuterons. The presence of these signals confirms successful deuterium incorporation, and their integration can provide a quantitative measure of the deuterium content at each labeled position. The chemical shift range for deuterium is virtually identical to that of protons, simplifying spectral interpretation. huji.ac.il

¹H and ¹³C NMR Spectral Interpretation in the Presence of Deuterium Isotopic Shifts

The presence of deuterium in a molecule induces noticeable effects in both ¹H and ¹³C NMR spectra, which can be used for structural confirmation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2-Cyclohexanedione-d4, the signals corresponding to the protons at the deuterated positions (typically C3, C4, C5, and C6) would be absent or significantly diminished in intensity. This provides clear evidence of successful isotopic labeling.

¹³C NMR Spectroscopy: Deuterium substitution causes distinct changes in the ¹³C NMR spectrum known as isotope shifts. nih.gov

One-Bond Isotope Effect (¹ΔC(D)): A carbon atom directly bonded to a deuterium atom (C-D) will resonate at a slightly higher field (lower ppm value) compared to a carbon bonded to a proton (C-H). This upfield shift is a primary indicator of deuteration. nih.gov

Signal Multiplicity: In a proton-decoupled ¹³C NMR spectrum, which is the standard mode of acquisition, each unique carbon atom appears as a singlet. libretexts.org This simplifies the spectrum by removing C-H coupling. The carbons bonded to deuterium in 1,2-Cyclohexanedione-d4 will also appear as singlets but may have lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons and longer relaxation times.

Long-Range Isotope Effects: Smaller isotopic shifts can also be observed on carbons that are two or more bonds away from the site of deuteration. rsc.orgmdpi.com

The table below compares the reported ¹³C NMR chemical shifts for 1,2-Cyclohexanedione (B122817) with the expected shifts for its d4 analogue.

Carbon Atom1,2-Cyclohexanedione Chemical Shift (ppm) chemicalbook.comExpected 1,2-Cyclohexanedione-d4 Chemical Shift (ppm)Expected Change
C1, C2 (C=O)~206~206Minimal to no shift (long-range effect)
C3, C6~38Slightly < 38Upfield shift due to one-bond and two-bond isotope effects
C4, C5~23Slightly < 23Upfield shift due to one-bond isotope effect

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational frequencies of molecular bonds. These frequencies are dependent on the masses of the atoms involved and the force constant of the bond. libretexts.org

Analysis of Deuterium Isotopic Shifts in IR Spectra

Replacing hydrogen with deuterium, which is twice as heavy, leads to a significant and predictable decrease in the vibrational frequency of the corresponding bond. libretexts.org This isotopic shift is a powerful tool for assigning vibrational modes.

For 1,2-Cyclohexanedione-d4, the most prominent change in the IR spectrum is the shift of the C-H stretching vibrations. The C-H stretching bands in the parent compound typically appear in the 2800-3000 cm⁻¹ region. asianpubs.org Due to the increased reduced mass, the corresponding C-D stretching vibrations in the d4-analogue are expected at a lower frequency, calculated approximately by dividing the C-H frequency by the square root of 2 (~1.41). libretexts.orgnumberanalytics.com

The table below illustrates the expected isotopic shifts in the IR spectrum.

Vibrational Mode1,2-Cyclohexanedione Frequency (cm⁻¹) asianpubs.orgExpected 1,2-Cyclohexanedione-d4 Frequency (cm⁻¹)Isotopic Effect
C-H Stretch~2850-2950~2100-2200Large shift to lower frequency
C=O Stretch~1715~1715Minimal to no shift
C-H Bend/Wag~1450Lower frequencyShift to lower frequency

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is also instrumental in studying the conformational equilibrium of molecules. 1,2-Cyclohexanedione can exist in diketo and enol tautomeric forms, with the equilibrium depending on the physical state. researchgate.net The enol form is stabilized by an intramolecular hydrogen bond and is predominant in the gas phase and in non-polar solutions, while the diketo form is more stable in the neat (pure liquid or solid) state. researchgate.netresearchgate.net

The key vibrational bands, such as the C=O and C=C stretches, that distinguish these tautomers would be largely unaffected by deuteration at the aliphatic positions. acs.org For instance, the enol form shows characteristic coupled C=O and C=C stretching bands around 1670-1685 cm⁻¹. acs.org Therefore, the conformational analysis of 1,2-Cyclohexanedione-d4 can be performed using the same vibrational signatures as its non-deuterated counterpart.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Elucidation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is indispensable for determining the molecular weight and isotopic enrichment of labeled compounds. nih.gov

For 1,2-Cyclohexanedione-d4, the molecular weight is 116.15 g/mol , an increase of four mass units compared to the parent compound (112.13 g/mol ). nih.govpharmaffiliates.com The mass spectrum will show a molecular ion peak (M⁺) at m/z 116. The isotopic purity can be accurately determined by analyzing the ion cluster around the molecular ion. researchgate.net By comparing the measured intensities of the ions at m/z 112, 113, 114, 115, and 116 with their calculated theoretical abundances for a given enrichment, the precise isotopic composition can be established. nih.gov

The fragmentation patterns observed in MS provide structural information. The fragmentation of 1,2-Cyclohexanedione is known to proceed through pathways such as the loss of carbon monoxide (CO) and symmetric cleavage. researchgate.net For ketones, fragmentation often occurs at the C-C bonds adjacent to the carbonyl group. libretexts.org In the deuterated analogue, these fragmentation pathways will result in fragment ions that are heavier by the number of deuterium atoms they retain.

The table below compares the expected major fragment ions for 1,2-Cyclohexanedione and its d4 analogue.

Parent Compound Fragment (m/z) nih.govProposed LossExpected d4-Analogue Fragment (m/z)
112[M]⁺116
84[M-CO]⁺88
56Symmetric cleavage [C₄H₄O]⁺60
55[C₃H₃O]⁺58 or 59

This comparative analysis allows for the confirmation of the structure and the elucidation of fragmentation mechanisms for the deuterated species.

High-Resolution Mass Spectrometry for Isotopic Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise isotopic composition of deuterated compounds like 1,2-Cyclohexanedione-d4. Unlike unit mass resolution spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, which is essential for resolving the isotopologues that arise from deuterium labeling. hilarispublisher.com The incorporation of deuterium atoms into a molecule results in a mass increase of approximately 1.006 Da for each deuterium atom replacing a protium (B1232500) atom. HRMS can accurately measure these slight mass differences. google.com

The analysis of a sample of 1,2-Cyclohexanedione-d4 by HRMS allows for the detailed characterization of its isotopic purity and distribution. In synthetic preparations, it is common to have a mixture of molecules with varying numbers of deuterium atoms (d0, d1, d2, d3, d4). HRMS can resolve the isotopic fine structure, allowing for the deconvolution of the mass spectral patterns to quantify the relative abundance of each labeled species. acs.orgnih.gov This is often achieved using specialized algorithms that analyze the complex isotopic patterns to determine the degree of deuterium incorporation. nih.gov This capability is crucial for validating the synthesis of the labeled compound and for quantitative studies where the isotopic enrichment must be known precisely. google.com

For example, a study on the hydrogen-deuterium exchange in ketones demonstrated the use of a deconvolution algorithm based on mass spectroscopic data to determine the amount of each labeled species. acs.orgnih.gov This approach obviates the need for a "time zero" or unlabeled spectrum for comparison, as the high resolving power can separate the naturally occurring ¹³C isotopologues from the deuterium-exchanged ones. nih.gov

Table 1: Theoretical Masses of 1,2-Cyclohexanedione Isotopologues

IsotopologueMolecular FormulaExact Mass (Da)
1,2-Cyclohexanedione (d0)C₆H₈O₂112.05243
1,2-Cyclohexanedione-d1C₆H₇DO₂113.05871
1,2-Cyclohexanedione-d2C₆H₆D₂O₂114.06499
1,2-Cyclohexanedione-d3C₆H₅D₃O₂115.07127
1,2-Cyclohexanedione-d4C₆H₄D₄O₂116.07755

Note: The table presents the monoisotopic masses calculated based on the most abundant isotopes of carbon (¹²C) and oxygen (¹⁶O), and the exact masses of protium (¹H) and deuterium (²H).

Electron Ionization and Fragmentation Behavior of Deuterated Species

Electron ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules through analysis of their fragmentation patterns. When a molecule like 1,2-Cyclohexanedione-d4 is subjected to EI, it is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) which is often unstable and undergoes fragmentation. libretexts.orgmiamioh.edu The analysis of these fragmentation pathways provides valuable structural information.

Studies on the non-deuterated analogue, 1,2-Cyclohexanedione, have identified three primary fragmentation channels following electron ionization. researchgate.netresearchgate.net These include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones.

Loss of Ketene (C₂H₂O): Involving a more complex rearrangement.

Symmetric Cleavage: Rupture of the C-C bond between the two carbonyl groups.

In 1,2-Cyclohexanedione-d4, the deuterium atoms are located on the carbon atoms adjacent (alpha) to the carbonyl groups (positions 3 and 6). This isotopic labeling is instrumental in confirming fragmentation mechanisms. The mass of the resulting fragment ions will shift according to which atoms are retained in the charged fragment. For instance, alpha cleavage, the breaking of the C-C bond adjacent to a carbonyl group, is a typical fragmentation pattern for ketones. libretexts.org In 1,2-Cyclohexanedione, this would lead to various acylium ion fragments. The presence of deuterium atoms at the alpha positions would result in a predictable mass shift for fragments containing these positions.

The use of deuterated analogues is a well-established method for studying fragmentation pathways. scielo.br By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the origin of the atoms in each fragment can be traced. For 1,2-Cyclohexanedione-d4, the molecular ion peak would appear at m/z 116, four mass units higher than the m/z 112 peak for the unlabeled compound. nist.govpharmaffiliates.com Subsequent fragments would retain some or all of these deuterium atoms, allowing for a detailed mapping of the bond cleavage events.

Table 2: Predicted Key Fragments in EI-MS of 1,2-Cyclohexanedione (d0 vs. d4)

Fragmentation ProcessFragment Formula (d0)m/z (d0)Fragment Formula (d4)m/z (d4)
Molecular Ion[C₆H₈O₂]⁺•112[C₆H₄D₄O₂]⁺•116
Loss of CO[C₅H₈O]⁺•84[C₅H₄D₄O]⁺•88
Alpha Cleavage (loss of C₂H₂O)[C₄H₆O]⁺•70[C₄H₂D₄O]⁺•74
Symmetric Cleavage (forms two radical cations)[C₃H₄O]⁺•56[C₃H₂D₂O]⁺•58

Note: This table is predictive and illustrates the expected mass shifts. The actual observed fragments and their relative abundances can be influenced by complex rearrangements.

Advanced X-ray Diffraction and Electron Diffraction Studies

Currently, specific X-ray or electron diffraction studies conducted on crystals of 1,2-Cyclohexanedione-d4 are not available in the published literature. However, extensive research on the non-deuterated form of 1,2-Cyclohexanedione provides significant insight into its structural characteristics, which are expected to be largely conserved in its deuterated analogue.

Electron diffraction studies performed on 1,2-Cyclohexanedione in the vapor phase have revealed that the molecule predominantly exists not in the diketo form, but as its more stable monoenol tautomer, 2-hydroxy-2-cyclohexen-1-one. researchgate.netresearchgate.net These studies, supported by quantum chemical calculations, indicate that the enol form, which is stabilized by an intramolecular hydrogen bond, is significantly lower in energy than the diketo structure. researchgate.net The electron diffraction data were consistent with a model where the six-membered ring adopts a "sofa" conformation. researchgate.net Other spectroscopic methods, including infrared spectroscopy and ion cyclotron resonance mass spectrometry, have further confirmed the prevalence of the enol tautomer in various phases. researchgate.net

While isotopic substitution with deuterium does not change the fundamental molecular structure, it can introduce subtle changes in bond lengths and vibrational frequencies. It is reasonable to infer that 1,2-Cyclohexanedione-d4 also exists primarily in its enolic form. An X-ray diffraction study on a single crystal of the deuterated compound, if it were to be performed, would provide precise data on bond lengths, bond angles, and the crystalline packing arrangement, allowing for a detailed comparison with the non-deuterated structure and a quantitative assessment of isotope effects on the crystal lattice.

Theoretical and Computational Investigations of 1,2 Cyclohexanedione D4

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the thermodynamic stability of different molecular states.

Density Functional Theory (DFT) Studies on Deuterated Systems

Density Functional Theory (DFT) has become a important tool in computational chemistry for its balance of accuracy and computational cost. icm.edu.pl DFT methods are well-suited for studying deuterated systems like 1,2-Cyclohexanedione-d4 to elucidate the effects of isotopic substitution on the molecule's electronic properties and energetics.

DFT calculations can be employed to optimize the geometry of 1,2-Cyclohexanedione-d4, determining key structural parameters such as bond lengths and angles. The inclusion of deuterium (B1214612) in place of hydrogen primarily affects the vibrational frequencies due to the mass difference, which in turn influences the zero-point vibrational energy (ZPVE). This change in ZPVE is a key factor in understanding kinetic isotope effects.

A typical DFT study on 1,2-Cyclohexanedione-d4 would involve the use of a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the optimized geometry and electronic energy. ekb.eg The calculated energies can be used to determine the relative stability of different conformers or tautomers (e.g., the keto-enol forms of the parent compound). researchgate.net

Table 1: Illustrative DFT-Calculated Energetic Data for 1,2-Cyclohexanedione-d4

ParameterValue
Electronic Energy (Hartree)[Simulated Data]
Zero-Point Vibrational Energy (kcal/mol)[Simulated Data]
Enthalpy (kcal/mol)[Simulated Data]
Gibbs Free Energy (kcal/mol)[Simulated Data]

Note: The data in this table is illustrative and represents the type of output from a DFT calculation.

Ab Initio Methods for Molecular Properties and Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for investigating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is crucial for understanding intermolecular interactions.

For 1,2-Cyclohexanedione-d4, ab initio calculations can be used to refine the understanding of its electronic structure and to accurately compute properties such as dipole moment, polarizability, and electron affinity. These methods are also invaluable for studying non-covalent interactions, such as hydrogen bonding (or in this case, deuterium bonding) and van der Waals forces, which play a significant role in the condensed phase behavior of the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule explores different conformations and interacts with its environment.

For 1,2-Cyclohexanedione-d4, MD simulations can be used to investigate the flexibility of the cyclohexane (B81311) ring and the dynamics of its interconversion between different chair and boat conformations. researchgate.netmdpi.com The presence of deuterium can subtly alter these dynamics compared to the non-deuterated analog due to the mass difference.

MD simulations are particularly powerful for studying the behavior of 1,2-Cyclohexanedione-d4 in solution, where intermolecular interactions with solvent molecules are critical. These simulations can provide information on solvation structure, diffusion coefficients, and the dynamics of hydrogen/deuterium bonding.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are extensively used to predict and interpret spectroscopic data, providing a powerful synergy with experimental techniques.

The calculation of vibrational frequencies is a standard output of quantum chemical calculations. For 1,2-Cyclohexanedione-d4, the substitution of hydrogen with deuterium leads to a predictable downshift in the vibrational frequencies of the C-D bonds compared to C-H bonds. libretexts.org This isotopic effect can be accurately modeled using DFT and ab initio methods, aiding in the assignment of experimental infrared (IR) and Raman spectra. ekb.egoregonstate.edu The harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. uni-muenchen.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. nih.govrsc.org For 1,2-Cyclohexanedione-d4, calculating the 1H, 2H, and 13C NMR chemical shifts can help in assigning the experimental spectrum and confirming the molecular structure. The gauge-including atomic orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for 1,2-Cyclohexanedione-d4

Spectroscopic ParameterCalculated Value
C-D Stretch (cm-1)[Simulated Data]
C=O Stretch (cm-1)[Simulated Data]
13C NMR (C=O) (ppm)[Simulated Data]
2H NMR (ppm)[Simulated Data]

Note: The data in this table is illustrative and represents the type of output from spectroscopic parameter calculations.

Computational Modeling of London Dispersion Forces in Deuterated Systems

London dispersion forces, arising from instantaneous fluctuations in electron density, are a crucial component of van der Waals interactions, especially in nonpolar molecules. khanacademy.orgwikipedia.org While the electronic character of isotopes is identical, the subtle changes in vibrational motion and molecular polarizability due to deuteration can have a minor influence on dispersion interactions.

In computational chemistry, accurately modeling London dispersion forces is essential for describing the structure and energetics of molecular systems, particularly for larger molecules where these forces can be significant. rsc.org Standard DFT functionals often fail to capture these long-range correlation effects. Therefore, dispersion-corrected DFT methods (e.g., DFT-D) have been developed to provide a more accurate description. nih.gov

For 1,2-Cyclohexanedione-d4, especially when studying its condensed-phase behavior or interactions with other molecules, it is crucial to employ computational methods that properly account for London dispersion forces. These forces will influence the packing of molecules in the solid state and the energetics of intermolecular interactions in the liquid phase.

Tautomeric Equilibria and Conformational Analysis

Conformational Landscape and Isomerism of 1,2-Cyclohexanedione-d4

The six-membered ring of 1,2-Cyclohexanedione-d4 can adopt various conformations, with the preferred geometry depending on the tautomeric state. The deuteration on the ring (at positions 3, 4, 5, and 6) does not fundamentally alter the primary conformational preferences but can introduce subtle steric and vibrational effects. researchgate.net

Diketo Tautomer : A classic chair conformation for the diketo form is significantly destabilized by the electrostatic repulsion between the adjacent, parallel dipoles of the two carbonyl groups. To alleviate this strain, the ring tends to adopt a twisted conformation, such as a twist-boat or twist-chair, which increases the distance and alters the angle between the C=O bonds.

Enol Tautomer : The enol form, which is the more stable tautomer, has a conformational landscape dominated by the planarity of the enone fragment (O=C−C=C−O). This forces four of the ring's carbon atoms into a plane, leading to conformations best described as a 'sofa' or 'half-chair'. This arrangement accommodates the planar enol system while minimizing steric strain in the saturated part of the ring.

The interconversion between different chair or twist conformations is a dynamic process. For disubstituted cyclohexanes, the relative stability of conformers is determined by factors like 1,3-diaxial interactions. libretexts.orgopenstax.org While these specific interactions are less prominent in the parent dione (B5365651), the underlying principles of minimizing steric and electronic repulsion govern the conformational landscape.

Intermolecular and Intramolecular Hydrogen Bonding Dynamics in Deuterated Structures

Hydrogen bonding is a defining feature of 1,2-cyclohexanedione's chemistry, and deuteration provides a unique lens through which to study these interactions.

The primary interaction is the strong intramolecular O-D···O=C bond within the enol tautomer. researchgate.net The substitution of hydrogen with deuterium (B1214612) typically results in a shorter and stronger hydrogen bond, a phenomenon known as the geometric or Ubbelohde effect. This increased bond strength further contributes to the thermodynamic preference for the enol form in the deuterated species. The dynamics of this bond and its influence on the tautomeric equilibrium are often studied by observing the secondary deuterium isotope effects on the 13C chemical shifts of the carbon atoms within the conjugated system. rsc.orgrsc.org These long-range effects, transmitted through the pi-electron system, provide detailed information about the electronic perturbations caused by the isotopic substitution in the hydrogen bond. rsc.org

While intramolecular bonding dominates in the enol form in non-competing media, intermolecular hydrogen bonding becomes significant for the diketo tautomer, particularly in protic solvents. In these environments, solvent molecules can act as hydrogen bond donors to the carbonyl oxygens of the diketo form. In studies involving deuterated solvents (e.g., D₂O), this would manifest as intermolecular O···D-O bonds. These interactions are crucial for stabilizing the less favored diketo tautomer and are a key factor in the solvent-dependent shift of the tautomeric equilibrium.

Table 2: List of Compounds Mentioned

Compound Name
1,2-Cyclohexanedione-d4
1,2-Cyclohexanedione (B122817)
Carbon tetrachloride
Cyclohexane (B81311)
Water
Methanol

Reaction Mechanisms and Pathways Involving 1,2 Cyclohexanedione D4

Mechanistic Studies of Organic Transformations Utilizing Deuterium (B1214612) Labeling

Deuterium labeling is a widely employed technique in the investigation of organic reaction mechanisms. The introduction of deuterium into a molecule can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. This effect arises from the difference in the zero-point vibrational energies of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which can result in a slower reaction rate if this bond is broken in the rate-determining step.

The use of 1,2-Cyclohexanedione-d4 can be instrumental in identifying and characterizing reaction intermediates. For instance, in reactions involving the abstraction of a proton from the carbon adjacent to the carbonyl group (the α-carbon), the presence of deuterium at this position would be expected to slow down the reaction. By monitoring the reaction kinetics and comparing the rates of the deuterated and non-deuterated compounds, a primary kinetic isotope effect can be quantified. A significant kH/kD ratio (the ratio of the rate constant for the hydrogenated compound to the deuterated compound) would provide strong evidence for the formation of an enolate or enol intermediate through a rate-determining proton abstraction step. While specific studies detailing the investigation of reaction intermediates using 1,2-Cyclohexanedione-d4 are not extensively documented in publicly available literature, the principles of KIE are well-established for similar ketones like cyclohexanone (B45756).

Isotopic exchange pathways in ketones are often studied to understand the dynamics of proton transfer and enolization. For 1,2-Cyclohexanedione-d4, the deuterium atoms on the cyclohexane (B81311) ring can potentially undergo exchange with protons from the solvent, particularly under acidic or basic conditions. This exchange typically proceeds through the formation of an enol or enolate intermediate. libretexts.org The rate of this exchange can provide insights into the acidity of the α-protons and the stability of the corresponding intermediate.

For example, in an acidic medium, a carbonyl oxygen would be protonated, followed by the removal of a deuteron (B1233211) from an α-carbon by a base (e.g., a water molecule) to form an enol. The reverse process could then involve the addition of a proton from the solvent to the enol, leading to isotopic exchange. Similarly, under basic conditions, a base would directly abstract an α-deuteron to form an enolate, which could then be protonated by the solvent. The study of these exchange pathways in 1,2-Cyclohexanedione-d4 could reveal the relative rates of deuteration and dedeuteration at different positions, providing a detailed picture of the molecule's reactivity.

Role of 1,2-Cyclohexanedione-d4 as a Substrate in Enzymatic Reactions

Isotopically labeled substrates are invaluable in enzymology for elucidating reaction mechanisms and understanding enzyme-substrate interactions. 1,2-Cyclohexanedione-d4 serves as an important probe in studying enzymes that act on alicyclic compounds.

While specific studies detailing the use of 1,2-Cyclohexanedione-d4 to probe enzyme-substrate interactions are not prevalent in the available literature, the principles of such studies are well-understood. By comparing the binding affinity and turnover rate of the deuterated substrate with its non-deuterated counterpart, researchers can infer details about the enzyme's active site. For example, a significant kinetic isotope effect would suggest that a C-D bond is being cleaved in the rate-limiting step of the enzymatic reaction. This information can help to identify the specific step in the catalytic cycle where bond breaking occurs and can provide clues about the geometry of the transition state.

The biodegradation of alicyclic compounds is a significant environmental process. A key enzyme in the anaerobic degradation of such compounds is Cyclohexane-1,2-dione hydrolase (CDH). nih.gov This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the hydrolytic cleavage of the C-C bond in 1,2-cyclohexanedione (B122817) to form 6-oxohexanoate. nih.gov This product is then further oxidized to adipate (B1204190). nih.gov

The use of 1,2-Cyclohexanedione-d4 as a substrate for CDH would be a powerful method to dissect the intricacies of this enzymatic mechanism. A primary kinetic isotope effect would be expected if the cleavage of a C-D bond is involved in the rate-determining step. The absence of a significant KIE could suggest that other steps, such as substrate binding or product release, are rate-limiting.

Table 1: Key Steps in the Enzymatic Degradation of 1,2-Cyclohexanedione by CDH

Step Description Intermediate/Product
1 Binding of 1,2-Cyclohexanedione to the active site of CDH Enzyme-substrate complex
2 Nucleophilic attack by the ThDP ylide on a carbonyl carbon Covalent intermediate
3 C-C bond cleavage Ring-opened intermediate
4 Hydrolysis and release of product 6-Oxohexanoate

This table outlines the proposed steps for the non-deuterated substrate. Studies with 1,2-Cyclohexanedione-d4 would help to identify the rate-limiting step within this pathway.

Investigation of Oxidation and Degradation Pathways

The oxidation and degradation of 1,2-cyclohexanedione can proceed through various chemical pathways, leading to the formation of dicarboxylic acids and other smaller molecules. The use of 1,2-Cyclohexanedione-d4 can provide valuable information on the mechanisms of these processes. For instance, in oxidation reactions that involve the abstraction of a hydrogen atom from the ring, the presence of deuterium would be expected to alter the reaction rate.

Studies on the oxidation of the related compound, cyclohexanone, have shown that the reaction can proceed via an enol intermediate. rsc.org The rate of oxidation is often dependent on the rate of enolization. By using 1,2-Cyclohexanedione-d4, it would be possible to determine if a similar mechanism is at play. A kinetic isotope effect would be observed if the rate-determining step involves the cleavage of a C-D bond during the formation of the enol.

Furthermore, tracking the distribution of deuterium in the final degradation products can help to map the bond cleavage and rearrangement steps that occur during the degradation process. This information is crucial for understanding the environmental fate of such compounds and for developing efficient chemical recycling processes.

Table 2: Potential Oxidation Products of 1,2-Cyclohexanedione

Product Potential Precursor Step
Adipic acid Ring cleavage and subsequent oxidation
Glutaric acid Further degradation of adipic acid

The specific pathways and the influence of deuterium labeling on the distribution of these products would be a key area of investigation using 1,2-Cyclohexanedione-d4.

Deuterium Labeling in Condensation and Cycloaddition Reactions

Currently, there is a notable absence of specific, publicly available scientific literature detailing the use of 1,2-Cyclohexanedione-d4 in mechanistic studies of condensation and cycloaddition reactions. While the application of deuterium-labeled compounds is a well-established method for elucidating reaction pathways through the study of kinetic isotope effects, research explicitly employing 1,2-Cyclohexanedione-d4 for these purposes could not be identified in a comprehensive search of scholarly articles, patents, and chemical databases.

The general principles of deuterium labeling suggest that 1,2-Cyclohexanedione-d4 would be a valuable tool for such investigations. chem-station.com In a typical condensation reaction, for example, the deuterated compound could help determine whether the deprotonation of the C-H bonds adjacent to the carbonyl groups is the rate-determining step. Similarly, in cycloaddition reactions, kinetic isotope effect studies with 1,2-Cyclohexanedione-d4 could provide insights into the synchronicity of bond formation in the transition state. nih.govnih.gov

However, without specific research findings, any discussion of reaction mechanisms, pathways, and the associated data for 1,2-Cyclohexanedione-d4 remains speculative. The scientific community has extensively utilized isotopic labeling to understand a wide array of chemical transformations, but the application of this technique to 1,2-Cyclohexanedione in the context of condensation and cycloaddition reactions has not been documented in the available literature.

Further research would be necessary to explore the potential of 1,2-Cyclohexanedione-d4 as a probe for reaction mechanisms. Such studies would likely involve comparative kinetic analyses of the deuterated and non-deuterated isotopologues and detailed product analysis to trace the fate of the deuterium labels.

Isotopic Effects and Mechanistic Probes

Primary Kinetic Isotope Effects (KIE) in C-D Bond Breaking/Formation

A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org For 1,2-cyclohexanedione-d4, this is most relevant in reactions involving the abstraction of a deuterium (B1214612) atom from the C3 or C6 positions, such as in base-catalyzed enolization or certain oxidation reactions. The magnitude of the primary KIE, expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), provides valuable information about the transition state of the C-D bond cleavage.

The measurement of KIEs for reactions involving 1,2-cyclohexanedione-d4 can be accomplished by independently monitoring the reaction rates of the deuterated and non-deuterated analogues under identical conditions. libretexts.org Techniques such as UV-Vis spectroscopy (by following the disappearance of the dione (B5365651) or appearance of a product), NMR spectroscopy, or mass spectrometry can be used to track the reaction progress.

For instance, in a base-catalyzed enolization, the rate of deuterium abstraction from 1,2-cyclohexanedione-d4 can be compared to the rate of proton abstraction from 1,2-cyclohexanedione (B122817).

Theoretical Prediction: Computational chemistry offers a powerful method for predicting KIEs. Using quantum mechanical models, such as density functional theory (DFT), the potential energy surfaces for the reactions of both the deuterated and non-deuterated compounds can be calculated. The primary KIE is largely a consequence of the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. A C-D bond has a lower ZPVE than a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound and a kH/kD ratio greater than 1. scribd.com Theoretical models calculate the vibrational frequencies of the reactants and the transition state, allowing for the prediction of the KIE. For a typical C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7-8. libretexts.orgwikipedia.org

Illustrative Data Table for a Hypothetical Base-Catalyzed Enolization

Reaction Parameter1,2-Cyclohexanedione (H4)1,2-Cyclohexanedione-d4 (D4)Kinetic Isotope Effect (kH/kD)
Rate Constant (k) at 298 KkHkD~7.1 (Typical)
Zero-Point Energy (C-X Stretch)~4.2 kcal/mol~3.0 kcal/mol-
Activation Energy (Ea)Ea(H)Ea(D) > Ea(H)-

The magnitude of the primary KIE provides insight into the structure and symmetry of the transition state (TS). According to the Westheimer model, a maximum KIE is observed when the transition state is symmetric, meaning the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. princeton.edu

Symmetric Transition State: If the deuterium is transferred to a base in the rate-determining step, a large KIE (e.g., kH/kD ≈ 5–8) suggests a symmetric [C···D···Base]‡ transition state. This indicates that the pKa of the carbon acid (1,2-cyclohexanedione-d4) is similar to the pKa of the conjugate acid of the base used. princeton.edu

Early or Late Transition State: A smaller KIE value (e.g., kH/kD ≈ 2–4) points to an asymmetric transition state. An "early" TS (reactant-like) or a "late" TS (product-like) involves less significant C-D bond cleavage at the point of highest energy on the reaction coordinate. princeton.edu

Non-linear Hydrogen Transfer: A bent transition state, as opposed to a linear one, can also lead to a reduced KIE value because bending vibrations, which are less sensitive to isotopic substitution, become more important. princeton.edu

Secondary Kinetic Isotope Effects (KIE) and Stereoelectronic Influences

Secondary KIEs are observed when the isotopically substituted atoms are not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org For 1,2-cyclohexanedione-d4, these effects can arise in reactions where the hybridization of the C3 or C6 carbons changes. These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.7 to 1.5. youtube.com

A key example is a reaction involving nucleophilic addition to one of the carbonyl groups. In this case, the hybridization of the adjacent deuterated carbon (the α-carbon) does not change, but its electronic environment is altered. More significantly, if a reaction at a carbonyl carbon (e.g., C1) causes a rehybridization at an adjacent deuterated carbon (e.g., C6), a secondary KIE would be expected.

The magnitude of the secondary KIE is influenced by stereoelectronic factors related to changes in vibrational modes between the reactant and the transition state:

sp2 to sp3 Hybridization Change: If a reaction involves the conversion of an sp2-hybridized carbon to an sp3-hybridized carbon at the labeled position, an inverse KIE (kH/kD < 1) is typically observed (e.g., 0.8-0.9). This is because the C-D out-of-plane bending vibrations become more constrained (stiffer) in the transition state, increasing the ZPVE difference between the C-D and C-H isotopologues.

sp3 to sp2 Hybridization Change: Conversely, a change from sp3 to sp2 hybridization results in a normal KIE (kH/kD > 1), typically around 1.1-1.2. nih.gov The C-D out-of-plane bending becomes less constrained (looser) in the transition state, decreasing the ZPVE difference.

Equilibrium Isotope Effects (EIE)

An Equilibrium Isotope Effect (EIE) is the effect of isotopic substitution on an equilibrium constant (Keq). It is expressed as the ratio KH/KD. For 1,2-cyclohexanedione-d4, the most relevant equilibrium is the keto-enol tautomerism. The enol form of 1,2-cyclohexanedione is known to be unusually stable due to the formation of a strong intramolecular hydrogen bond. nih.gov

The EIE arises because deuterium has a preference for the more tightly bound state or the state with the stiffer vibrational force constants. Since the C-D bond has a lower zero-point energy than the C-H bond, the equilibrium will favor the species where the deuterium is in the most stable bonding environment. In the context of the keto-enol equilibrium of 1,2-cyclohexanedione-d4, deuteration at the α-carbon (C3/C6) can shift the equilibrium. A study on a similar β-diketone system showed that deuteration of the methylene (B1212753) group led to an increase in the proportion of the diketo tautomer. rsc.org This suggests an inverse EIE (KH/KD < 1) on the enolization, as the deuterium prefers the stronger C-D bond in the keto form over being part of the C=C bond in the enol form.

Deuterium as a Mechanistic Tracer in Complex Reaction Systems

Beyond measuring rate changes, the deuterium label in 1,2-cyclohexanedione-d4 serves as a powerful tracer to follow the fate of specific hydrogen atoms throughout a multi-step reaction sequence. chem-station.com By analyzing the position of deuterium in the products and intermediates, it is possible to map out reaction pathways, identify which hydrogens are transferred, and distinguish between different possible mechanisms.

In complex reactions such as catalytic transfer hydrogenations or multi-step rearrangements, determining the source and destination of hydrogens is crucial. For example, in the reduction of 1,2-cyclohexanedione using a hydrogen donor, it can be difficult to determine whether a hydrogen is transferred directly from the donor to the substrate or if it involves an intermediate step, such as exchange with the solvent.

By using 1,2-cyclohexanedione-d4, one can track the movement of the deuterium atoms. If a reduction product retains the deuterium at its original carbon positions, it suggests a direct hydride transfer mechanism. Conversely, if the deuterium is found scrambled among other positions or exchanged with protons from the solvent, it points to a more complex mechanism involving proton exchange steps. This tracing ability is invaluable for distinguishing between, for example, a direct hydride transfer and a stepwise proton-electron-proton transfer mechanism.

Tracing Carbon Skeleton Rearrangements

The strategic placement of isotopic labels, such as deuterium (²H) or carbon-13 (¹³C) and carbon-14 (B1195169) (¹⁴C), within a molecular framework serves as a powerful tool for elucidating complex reaction mechanisms, particularly those involving the rearrangement of the carbon skeleton. In the context of cyclic ketones like 1,2-cyclohexanedione, isotopic labeling allows chemists to track the fate of specific atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways. While direct studies on 1,2-cyclohexanedione-d4 for tracing carbon skeleton rearrangements are not extensively documented in readily available literature, a classic and illustrative example is found in the Favorskii rearrangement of isotopically labeled α-halocyclohexanones. This reaction provides a clear demonstration of how isotopic tracers can illuminate the intricate dance of atoms during a molecular reorganization.

The Favorskii rearrangement is a base-induced transformation of an α-halo ketone that results in a carboxylic acid derivative with a rearranged carbon skeleton. ddugu.ac.inadichemistry.comwikipedia.orgchemistry-reaction.compurechemistry.org In the case of cyclic α-halo ketones, this rearrangement typically leads to a ring contraction. adichemistry.comwikipedia.org A key mechanistic question in the Favorskii rearrangement is the nature of the intermediate that facilitates the carbon skeleton rearrangement. The most widely accepted mechanism involves the formation of a symmetrical cyclopropanone (B1606653) intermediate. ddugu.ac.inadichemistry.comwikipedia.org

To verify this hypothesis, isotopic labeling studies have been instrumental. A seminal experiment involved the use of 2-chlorocyclohexanone (B41772) labeled with carbon-14 (¹⁴C) at the carbonyl carbon (C1). youtube.com When this labeled compound was subjected to Favorskii rearrangement conditions using a base like sodium methoxide (B1231860), the resulting product was methyl cyclopentanecarboxylate (B8599756). The crucial finding of this study was the distribution of the ¹⁴C label in the product. youtube.com

Analysis of the methyl cyclopentanecarboxylate product revealed that the ¹⁴C label was equally distributed between the carboxylate carbon and the C1 carbon of the cyclopentane (B165970) ring. youtube.com This 50/50 distribution of the isotopic label provides compelling evidence for the formation of a symmetrical intermediate. If the reaction had proceeded through a direct rearrangement without a symmetrical intermediate, the label would be expected to be found in a single, specific position.

The observed scrambling of the isotopic label can be rationalized by the formation of a bicyclo[3.1.0]hexan-2-one (a cyclopropanone) intermediate. The initial deprotonation at the α'-carbon (C6) of the 2-chlorocyclohexanone, followed by intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C2), leads to the formation of this strained, three-membered ring fused to a five-membered ring. This cyclopropanone intermediate is symmetrical with respect to the original labeled carbonyl carbon and the adjacent carbon of the cyclopropane (B1198618) ring.

The subsequent nucleophilic attack of the methoxide on the carbonyl carbon of the cyclopropanone intermediate can occur from either side of the carbonyl group with equal probability. The ensuing ring-opening of the strained three-membered ring can then proceed in two equivalent ways, leading to the two different isotopomers of the final product where the ¹⁴C label is either at the carboxylate carbon or at the C1 position of the cyclopentane ring. This equal probability of the two ring-opening pathways explains the observed 50/50 distribution of the ¹⁴C label.

Reactant Isotopic Label Position Rearrangement Product Observed Label Distribution Mechanistic Implication

This classic experiment underscores the power of isotopic labeling in providing definitive evidence for reaction mechanisms that involve complex carbon skeleton rearrangements. While the specific use of 1,2-cyclohexanedione-d4 in such studies is not as prominently reported, the principles demonstrated by the ¹⁴C-labeling in the Favorskii rearrangement of 2-chlorocyclohexanone are directly applicable. The use of deuterium labels in 1,2-cyclohexanedione-d4 could similarly be envisioned to probe rearrangements where the fate of the deuterated carbon atoms could distinguish between different possible mechanistic pathways.

Applications in Advanced Chemical Synthesis

1,2-Cyclohexanedione-d4 as a Precursor for Deuterated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of deuterated heterocycles is of particular interest as the incorporation of deuterium (B1214612) can mitigate metabolic oxidation by enzymes like aldehyde oxidase (AO), a common challenge in drug development. nih.govnih.gov While direct synthesis examples starting from 1,2-Cyclohexanedione-d4 are specific, the general principle involves using dicarbonyl compounds as precursors for building heterocyclic rings.

1,2-Diketones, such as 1,2-cyclohexanedione (B122817), are well-established precursors for a variety of heterocyclic systems through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can yield pyridazines, while reaction with 1,2-diamines can produce quinoxalines. By employing 1,2-Cyclohexanedione-d4 in these classical synthetic routes, the deuterium labels are incorporated into the backbone of the resulting heterocyclic product. This strategy allows for the creation of specifically labeled heterocycles where the deuterium atoms are in stable, non-exchangeable positions. The resulting deuterated heterocycles can then be evaluated for their metabolic stability or used as tracers in mechanistic studies. researchgate.net

The general synthetic utility is outlined in the following table:

Heterocyclic SystemRequired DinucleophilePotential Product from 1,2-Cyclohexanedione-d4
PyridazineHydrazine (H₂N-NH₂)Deuterated tetrahydropyridazine derivative
Quinoxaline1,2-DiaminobenzeneDeuterated tetrahydroquinoxaline derivative
Imidazole (B134444)Ammonia and an AldehydeDeuterated imidazole derivative

Use in the Synthesis of Deuterated Ligands and Metal Chelates

Deuterium-labeled ligands are increasingly used in coordination chemistry and catalysis. The substitution of hydrogen with deuterium in a ligand can lead to significant improvements in the lifetime and performance of metal catalysts. researchgate.net This is often attributed to the kinetic isotope effect, where the heavier deuterium atom slows down ligand degradation pathways that involve C-H bond cleavage.

1,2-Cyclohexanedione-d4 is a suitable precursor for creating deuterated ligands capable of forming stable metal chelates. The two adjacent carbonyl groups can be converted into various coordinating functionalities. For example, condensation with amines can form Schiff base ligands, where the dione (B5365651) backbone remains intact. The ability of β-diketones and their derivatives to chelate metal ions is well-documented. nih.gov When 1,2-Cyclohexanedione-d4 is used as the starting material, the resulting ligand and its subsequent metal complex will be deuterated.

Research has demonstrated that combining ligand deuteration with bulky substituents can significantly enhance the site-selective oxidation capabilities of non-heme iron catalysts. researchgate.net These bulky, deuterated complexes exhibit increased catalytic performance and lifetime compared to their non-deuterated counterparts. While this research focused on different ligand backbones, the principle is directly applicable. Synthesizing ligands from 1,2-Cyclohexanedione-d4 provides a pathway to novel deuterated metal complexes with potentially enhanced stability and catalytic activity. researchgate.net

Deuterium-Labeled Analogues in Standard Analytical Protocols

One of the most widespread applications of deuterium-labeled compounds is their use as internal standards in quantitative analysis, particularly in techniques coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS). cerilliant.comszabo-scandic.commdpi.com Stable isotope-labeled internal standards are considered the gold standard for improving the accuracy and precision of these measurements. cerilliant.com

1,2-Cyclohexanedione-d4 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 1,2-cyclohexanedione. Because stable isotope-labeled standards have virtually identical chemical and physical properties to the analyte, they co-elute during chromatography and experience the same effects during sample preparation, injection, and ionization in the mass spectrometer. thermofisher.com However, due to the mass difference, the labeled standard and the unlabeled analyte are easily distinguishable by the mass spectrometer. This allows for the normalization of any variations in the analytical process, correcting for matrix effects and improving the reliability of quantification. cerilliant.com

The key properties of deuterated analogues for use as internal standards are summarized below:

PropertyDescriptionAdvantage in Analytical Protocols
Identical Chemical Behavior The deuterated standard and the native analyte exhibit the same extraction efficiency and chromatographic retention time. thermofisher.comCorrects for analyte loss during sample preparation and variability in chromatography.
Similar Ionization Efficiency Both compounds ionize similarly in the mass spectrometer source. thermofisher.comNormalizes for fluctuations in instrument response and ion suppression caused by the sample matrix.
Mass Difference The standard is heavier than the analyte due to the presence of deuterium atoms.Allows the mass spectrometer to detect and quantify the analyte and the standard independently.
High Isotopic Purity The internal standard should have a high percentage of the desired deuterated form (e.g., d4) and minimal presence of the non-deuterated (d0) form. cerilliant.comPrevents the internal standard from contributing to the analyte's signal, which would lead to inaccurate quantification.

The use of deuterated compounds like 1,2-Cyclohexanedione-d4 is crucial for robust and reliable quantitative methods in fields such as metabolomics, environmental analysis, and therapeutic drug monitoring. cerilliant.comlumiprobe.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Site-Specific Deuteration

The primary challenge in synthesizing 1,2-Cyclohexanedione-d4 lies in achieving precise deuterium (B1214612) placement. While general methods for deuteration exist, developing routes that are efficient, scalable, and offer high isotopic purity for this specific diketone is a critical research goal. Future work in this area is expected to focus on several promising strategies.

One approach involves the refinement of base-catalyzed hydrogen-deuterium (H/D) exchange reactions. Using inexpensive deuterium sources like deuterium oxide (D₂O), these methods could provide a cost-effective pathway. osaka-u.ac.jp Research would need to optimize reaction conditions such as the choice of base, solvent, and temperature to control the extent and location of deuteration on the cyclohexane (B81311) ring, particularly at the C3 and C6 positions adjacent to the carbonyl groups.

Another avenue is the exploration of transition-metal catalysis. Catalysts based on iridium, ruthenium, or rhodium have shown efficacy in mediating H/D exchange with high selectivity. osaka-u.ac.jp Adapting these catalytic systems for 1,2-cyclohexanedione (B122817) would involve designing ligands that direct the metal to the desired C-H bonds, enabling site-specific deuteration that might be inaccessible through simple acid-base chemistry. The development of methods for the precise synthesis of specific isotopologues and stereoisotopomers is a significant scientific achievement in this field. ornl.gov

A comparison of potential synthetic strategies is outlined in the table below.

Method Potential Advantages Research Challenges
Base-Catalyzed Exchange Cost-effective (uses D₂O), simple procedure. osaka-u.ac.jpLow site-selectivity, potential for over-deuteration, requires optimization of conditions.
Metal-Catalyzed H/D Exchange High potential for site-specificity, milder reaction conditions.Catalyst cost and sensitivity, ligand design for specific substrate, potential side reactions.
Enzymatic Deuteration Unparalleled chemo-, regio-, and stereoselectivity.Enzyme discovery and engineering, limited substrate scope, scalability issues.
De Novo Synthesis Absolute control over deuterium placement.Multi-step sequences, potentially low overall yield, requires deuterated starting materials.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the behavior of 1,2-Cyclohexanedione-d4 in chemical reactions requires sophisticated analytical techniques capable of monitoring isotopic changes in real time. Future research will likely leverage a combination of advanced spectroscopic methods to elucidate reaction mechanisms and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing deuterated compounds. ornl.gov While proton (¹H) NMR can confirm the absence of hydrogen at specific positions, deuterium (²H) NMR offers direct observation of the deuterium nuclei. Future studies could employ in-situ NMR monitoring to track the fate of the deuterium labels during a reaction, providing direct evidence for bond-breaking and bond-forming events. Furthermore, investigating secondary isotope effects on ¹³C chemical shifts can reveal subtle electronic changes resulting from deuteration. rsc.org

Raman spectroscopy presents another powerful tool, as the carbon-deuterium (C-D) bond vibration appears in a "silent" region of the cellular spectrum where interference from endogenous molecules is minimal. osaka-u.ac.jp This allows the C-D bond to function as a non-invasive tag, enabling techniques like Raman microscopy to track the molecule's location and transformation within complex environments, such as in living cells. osaka-u.ac.jp

High-resolution mass spectrometry (HRMS) is essential for confirming the level of deuterium incorporation and identifying deuterated products and intermediates. ornl.gov Coupling HRMS with rapid separation techniques like ultra-high-performance liquid chromatography (UHPLC) would allow for the real-time analysis of complex reaction mixtures, helping to build a detailed picture of mechanistic pathways.

Technique Information Provided Application in Mechanistic Studies
¹H / ²H / ¹³C NMR Precise location and quantification of deuterium. ornl.govTracking isotopic exchange, confirming structural integrity, observing isotope effects on chemical shifts. rsc.org
Raman Spectroscopy Detection of C-D bond vibrations in a unique spectral window. osaka-u.ac.jpIn-situ monitoring of reactions, spatial tracking of the deuterated molecule in heterogeneous systems.
High-Resolution Mass Spec (HRMS) Exact mass confirmation, determination of isotopic enrichment. ornl.govIdentifying deuterated reactants, intermediates, and products; quantifying deuterium kinetic isotope effects.
Neutron Diffraction Validation of stereochemical assignments of deuterium positions in single crystals. ornl.govUnambiguous determination of the 3D structure and deuterium placement in solid-state studies.

Multiscale Computational Modeling of Deuterium-Related Phenomena

Computational modeling provides a powerful lens for understanding the fundamental consequences of isotopic substitution. Future research on 1,2-Cyclohexanedione-d4 will benefit from multiscale modeling approaches that bridge the gap between quantum effects at the atomic level and macroscopic observable properties. nih.govresearchgate.net Such models often combine detailed mechanistic elements with phenomenological ones. nih.gov

At the most fundamental level, quantum mechanics (QM) calculations are essential for accurately describing the difference in zero-point energy between C-H and C-D bonds. This difference is the origin of the deuterium kinetic isotope effect (DKIE), where reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov QM models can predict the magnitude of the DKIE for reactions involving 1,2-Cyclohexanedione-d4, offering insights into transition state geometries and reaction barriers.

For larger systems, such as the interaction of the deuterated dione (B5365651) with a solvent or an enzyme, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are particularly useful. sdu.dk In this approach, the reactive center (e.g., the dione) is treated with high-level QM methods, while the surrounding environment is described using more computationally efficient MM force fields. This allows for the study of environmental effects on reaction pathways and isotope effects.

Molecular dynamics (MD) simulations can then be used to explore the conformational landscape of 1,2-Cyclohexanedione-d4 and its interactions over longer timescales. These simulations can reveal how deuteration might subtly alter intermolecular interactions, such as hydrogen bonding, which could influence its bulk properties or binding affinity to other molecules.

Modeling Scale Methodology Application to 1,2-Cyclohexanedione-d4
Quantum Mechanical (QM) Density Functional Theory (DFT), Ab initio methods.Calculating C-D vs. C-H bond energies, predicting kinetic isotope effects, modeling transition states. nih.gov
Hybrid (QM/MM) Combines QM for the reactive core and MM for the environment. sdu.dkSimulating reactions in solution or enzyme active sites, studying solvent effects on the DKIE.
Molecular Mechanical (MM) Classical force fields, Molecular Dynamics (MD) simulations.Exploring conformational preferences, modeling intermolecular interactions, simulating bulk properties.
Systems Biology Ordinary Differential Equations (ODEs), network models.Modeling the impact of altered reaction rates (due to deuteration) on larger biochemical pathways.

Exploration of New Applications in Organic Synthesis and Mechanistic Inorganic Chemistry

The unique properties of 1,2-Cyclohexanedione-d4 open the door to novel applications as a probe and building block in both organic and inorganic chemistry. Future research is poised to explore its utility in elucidating reaction mechanisms and constructing complex molecular architectures.

In organic synthesis, the primary application lies in mechanistic studies. By synthesizing 1,2-Cyclohexanedione-d4 with deuterium at the alpha-positions (C3 and C6), it can be used to probe reactions where a C-H bond at these positions is broken in the rate-determining step. Observing a significant DKIE would provide strong evidence for mechanisms involving enolate formation or alpha-proton abstraction. nih.gov The compound can also serve as a deuterated building block for synthesizing more complex molecules, where the deuterium labels can be used to track skeletal rearrangements or serve as spectroscopic markers. rsc.org

In mechanistic inorganic chemistry, 1,2-cyclohexanedione is a known precursor to various dioxime and diimine ligands used to form metal complexes. wikipedia.org Synthesizing these ligands from 1,2-Cyclohexanedione-d4 would yield deuterated analogues. These complexes could be used to study the mechanism of electron transfer, ligand exchange, and catalytic cycles. The vibrational shifts (e.g., in IR and Raman spectroscopy) and NMR signatures of the deuterated ligands could provide a handle to probe subtle changes at the metal center and elucidate the role of the ligand framework in reactivity.

Field Potential Application Scientific Question Addressed
Organic Reaction Mechanisms Mechanistic probe for reactions involving alpha-protons.Does the reaction proceed via an enol/enolate intermediate? Is C-H bond cleavage the rate-limiting step?
Synthetic Chemistry Deuterated building block for complex molecule synthesis.How can isotopic labels be incorporated into natural products or pharmaceuticals for tracer studies?
Mechanistic Inorganic Chemistry Precursor for deuterated diimine or dioxime ligands. wikipedia.orgWhat is the role of the ligand C-H bonds in redox processes or catalytic mechanisms at the metal center?
Materials Science Component in deuterated polymers or organic materials.How does isotopic substitution at the dione unit affect the thermal, optical, or electronic properties of the bulk material?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.